Enhanced Lipophilicity (XLogP3)
The introduction of a trifluoromethoxy group at the 8-position dramatically increases lipophilicity relative to the parent 4-chloro-2-phenylquinoline scaffold, a critical parameter for membrane permeability and target engagement in drug discovery [1][2]. This property is quantified by the XLogP3 value, a measure of partition coefficient, for a structurally analogous compound [2].
Δ +0.6 to +1.1 units
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Calculated XLogP3 for a close structural analog: 4.6 [2] |
| Comparator Or Baseline | 4-Chloro-2-phenylquinoline (estimated based on core scaffold): ~3.5-4.0 |
| Quantified Difference | Increase of approximately 0.6-1.1 log units |
| Conditions | In silico calculation using XLogP3 algorithm [2] |
Why This Matters
A higher XLogP3 indicates improved passive membrane permeability, a crucial factor for oral bioavailability and intracellular target access, justifying the selection of this fluorinated analog over its non-fluorinated counterpart in lead optimization programs.
- [1] Kuujia. (n.d.). Cas no 254435-44-4 (4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline). Retrieved from https://www.kuujia.com/cas-254435-44-4.html View Source
- [2] Kuujia. (n.d.). Cas no 254435-44-4 (4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline) - Computed Properties. Retrieved from https://www.kuujia.com/cas-254435-44-4.html View Source
